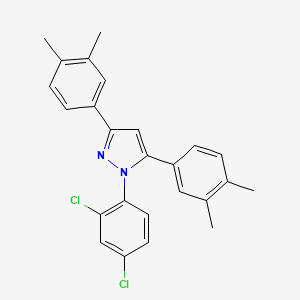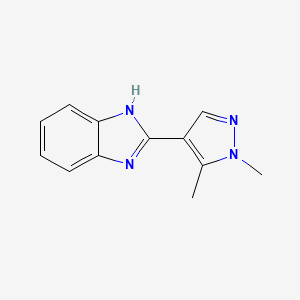![molecular formula C11H11BrN2O2 B10922972 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10922972.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated phenyl group, a hydroxyl group, and a cyclopropane ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with cyclopropanecarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
- N’~1~-[(E)-1-(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
- N’~1~-[(E)-1-(5-IODO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the cyclopropane ring adds rigidity to the molecule, potentially affecting its interaction with enzymes and receptors.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-3-4-10(15)8(5-9)6-13-14-11(16)7-1-2-7/h3-7,15H,1-2H2,(H,14,16)/b13-6+ |
InChI Key |
WKFUJYJTFBMLBS-AWNIVKPZSA-N |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1CC1C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10922894.png)
![2-[5-(1-Ethyl-1H-pyrazol-3-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10922896.png)
![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922905.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10922917.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B10922922.png)
![1,3-dimethyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922927.png)
![2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10922933.png)
![N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10922937.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922944.png)
![(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10922955.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922966.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922968.png)
